1-(4-chlorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-chlorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a chlorophenyl group
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the condensation of 4-aminobenzenesulfonamides with itaconic acid at high temperatures (140–165 °C).
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction involving 4-chlorobenzoic acid.
Attachment of the Sulfonamide Group: The sulfonamide group is typically introduced through the reaction of the intermediate with sulfonyl chloride.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving Suzuki–Miyaura coupling.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing drugs with potential anticancer and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, while the pyrrolidine ring can interact with various receptors . These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar compounds include other sulfonamide derivatives and pyrrolidine-based molecules. For example:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound also features a chlorophenyl group and a sulfonamide group but has a different core structure.
Pyrazole-sulfonamide derivatives: These compounds share the sulfonamide group but have a pyrazole ring instead of a pyrrolidine ring.
The uniqueness of 1-(4-chlorophenyl)-N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C21H24ClN3O5S |
---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[4-(3-methoxypropylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H24ClN3O5S/c1-30-12-2-11-23-31(28,29)19-9-5-17(6-10-19)24-21(27)15-13-20(26)25(14-15)18-7-3-16(22)4-8-18/h3-10,15,23H,2,11-14H2,1H3,(H,24,27) |
InChI Key |
GYDBVIPOMBKZIC-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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